2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative characterized by:
- Core structure: A fused thiophene-pyrimidinone system (thieno[3,2-d]pyrimidin-4-one), which provides a planar aromatic scaffold for molecular interactions .
- Substituents: Position 2: A [3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl group. Position 3: A 4-methylphenyl group, which introduces steric bulk and may influence target binding selectivity .
- Molecular formula: Likely C24H20N4O4S2 (based on analogs like CAS 1040671-15-5) .
- Potential applications: Structural analogs of thienopyrimidinones are explored as TRPA1 inhibitors (e.g., in patents), suggesting therapeutic relevance in pain or inflammation .
Properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c1-14-4-6-16(7-5-14)28-23(29)21-19(8-9-33-21)25-24(28)34-13-20-26-22(27-32-20)15-10-17(30-2)12-18(11-15)31-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICRAIZPVSDBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a hybrid molecule that combines multiple pharmacophores, including thieno[3,2-d]pyrimidine and oxadiazole moieties. This structural complexity suggests potential biological activities that merit exploration in various therapeutic areas, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.47 g/mol. The presence of the oxadiazole ring is significant due to its established biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazoles. These compounds often exhibit activity against various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. The hybridization of oxadiazole with thieno[3,2-d]pyrimidine may enhance this activity through synergistic effects.
- Mechanism of Action :
- Inhibition of Enzymes : The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Cell Cycle Arrest : Studies suggest that similar compounds can induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates in cancerous cells .
Antimicrobial Activity
The biological activity profile of oxadiazole derivatives includes significant antimicrobial properties. The compound's structure suggests it could exhibit both antibacterial and antifungal activities.
- Antibacterial Effects :
- Antifungal Effects :
Study 1: Anticancer Screening
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) . The compound discussed may follow this trend due to its structural similarities.
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of several thieno[3,2-d]pyrimidine derivatives against common pathogens. Results indicated that modifications at the 5-position of the oxadiazole significantly enhanced antibacterial activity . This suggests that the compound's unique substitution pattern could lead to enhanced bioactivity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogs
Key analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Variations: Thieno[3,2-d] vs. thieno[2,3-d] pyrimidinones differ in sulfur positioning, affecting π-electron distribution and intermolecular interactions . Pyrrolo[3,2-d]pyrimidinones (e.g., 7a) lack the thiophene ring, reducing metabolic stability but improving solubility .
Substituent Effects: Oxadiazole vs. Isoxazole: Oxadiazole’s higher aromaticity and lower basicity may improve target affinity compared to isoxazole . 4-Methylphenyl vs.
Biological Relevance: TRPA1 inhibition is reported for thieno[2,3-d]pyrimidinones (), suggesting the target compound’s structural framework is biologically active .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties (Based on Structural Analogs)
| Property | Target Compound | CAS 1040671-15-5 | ZINC1801665 |
|---|---|---|---|
| LogP | ~3.8 (high) | ~4.1 | ~3.2 |
| Water Solubility | Low | Very Low | Moderate |
| H-bond Acceptors | 8 | 8 | 6 |
| H-bond Donors | 0 | 0 | 0 |
- Lipophilicity : The target compound’s dimethoxyphenyl group increases LogP, favoring blood-brain barrier penetration but limiting aqueous solubility .
Preparation Methods
Key Reaction Parameters:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 110°C | 150°C |
| Time | 4–6 hours | 20–30 minutes |
| Solvent | Acetic acid | Ethanol |
| Yield | 70–75% | 78–82% |
The 4-methylphenyl group at position 3 is introduced via nucleophilic aromatic substitution using 4-methylbenzyl chloride or through Suzuki-Miyaura coupling with palladium catalysts.
Formation of the 1,2,4-Oxadiazole Moiety
The 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-ylmethylsulfanyl substituent is synthesized in three stages:
a) Synthesis of 3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazole
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Amidoxime Preparation : 3,5-Dimethoxybenzohydrazide is treated with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate.
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Cyclization : The amidoxime reacts with methyl chloroacetate in the presence of NaHCO₃, yielding the oxadiazole ring.
Reaction Conditions :
-
Solvent: Dichloromethane
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Temperature: 60°C
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Time: 8 hours
-
Yield: 85–90%
b) Bromomethyl Functionalization
The oxadiazole is brominated at the methyl position using N-bromosuccinimide (NBS) and benzoyl peroxide under UV light:
Sulfanyl Group Introduction and Coupling
The bromomethyl-oxadiazole intermediate undergoes nucleophilic substitution with thiourea to form the sulfanyl group, followed by coupling to the thieno[3,2-d]pyrimidin-4-one core:
a) Sulfanyl Group Formation
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Conditions: Ethanol, 70°C, 3 hours
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Yield: 78%
b) Coupling Reaction
The thiolate anion (generated via NaOH treatment) reacts with 2-chloro-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one in DMF at 80°C:
-
Reaction Time: 6 hours
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Yield: 65–70%
Purification and Characterization
Purification Methods :
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Column Chromatography : Silica gel with hexane:ethyl acetate (3:1 → 1:1 gradient).
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Recrystallization : Ethanol/water mixtures improve crystallinity.
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₃N₄O₄S |
| Molecular Weight | 499.54 g/mol |
| Melting Point | 192–194°C |
| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, pyrimidine), |
| δ 6.78 (s, 2H, dimethoxy Ph), | |
| δ 2.44 (s, 3H, CH₃) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Conventional Reflux | High reproducibility | Long reaction times (12–18h) |
| Microwave-Assisted | Faster (3–4h total) | Specialized equipment needed |
| One-Pot Synthesis | Reduced purification steps | Lower yield (55–60%) |
Industrial-scale production favors continuous flow reactors for oxadiazole formation, achieving 90% conversion in <1 hour.
Q & A
Q. What synthetic methodologies are employed for constructing the thieno[3,2-d]pyrimidin-4-one core in this compound?
The thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via cyclization reactions. A common approach involves the Claisen rearrangement of 5-propargylthio-pyrimidin-4-one derivatives, followed by cyclization under acidic or thermal conditions . For example, intermediate thioethers are prepared by reacting 2-mercapto-thienopyrimidinones with halogenated oxadiazole precursors (e.g., 5-(chloromethyl)-1,2,4-oxadiazoles) in the presence of a base like KCO in DMF . Optimization of reaction time, temperature, and solvent polarity (e.g., ethanol vs. DMF) is critical for achieving high yields (>80%).
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d resolve substituent patterns (e.g., methoxy groups at δ 3.8–3.9 ppm, aromatic protons at δ 6.5–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular ion peaks (e.g., [M+H]) with deviations <2 ppm from theoretical values .
- Infrared Spectroscopy (FTIR) : Stretching frequencies for C=O (1650–1700 cm) and C-S (650–750 cm) validate core functionality .
X-ray crystallography is recommended for resolving stereochemical ambiguities in derivatives .
Q. What in vitro assays are used to evaluate antimicrobial activity for this compound?
Antibacterial activity is assessed via agar well diffusion or broth microdilution against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli). Test concentrations (0.1–1 mg/mL) are compared to ciprofloxacin as a standard. Zone-of-inhibition diameters ≥15 mm indicate significant activity, while MIC values ≤50 µg/mL suggest therapeutic potential . DMSO controls (<1% v/v) ensure solvent effects are negligible.
Advanced Research Questions
Q. How does the 3,5-dimethoxyphenyl-oxadiazole substituent influence TRPA1 inhibitory activity?
The 3,5-dimethoxyphenyl group enhances TRPA1 antagonism by promoting hydrophobic interactions with the receptor’s transmembrane domain. In silico docking studies (e.g., Glide SP/XP) suggest that the oxadiazole ring’s electron-deficient nature stabilizes π-π stacking with Tyr-1087, while the methoxy groups improve solubility and membrane permeability . Comparative SAR studies show that replacing the dimethoxy group with halogens (e.g., Cl) reduces potency by >50%, highlighting the substituent’s role in binding affinity .
Q. How can contradictory antimicrobial activity data across studies be reconciled?
Discrepancies in activity (e.g., Gram-negative vs. Gram-positive efficacy) may arise from:
- Bacterial strain variability : Resistance mechanisms (e.g., efflux pumps in Pseudomonas aeruginosa) reduce susceptibility .
- Assay conditions : Differences in agar composition, inoculum size, or incubation time (24 vs. 48 hours) alter zone-of-inhibition measurements .
To resolve contradictions, cross-validate results using standardized CLSI protocols and include multiple reference strains. Dose-response curves (IC) provide more reproducible metrics than qualitative diffusion assays.
Q. What strategies are recommended for optimizing bioavailability in preclinical models?
- Prodrug derivatization : Esterification of the 4-keto group (e.g., with ethyl or PEG-linked moieties) improves oral absorption .
- Nanoparticle encapsulation : Liposomal formulations enhance aqueous solubility (logP ~3.5 to ~2.0) and reduce hepatic first-pass metabolism .
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify vulnerable sites (e.g., oxadiazole ring oxidation) and guide structural modifications .
Q. How can in vitro-to-in vivo translation challenges be addressed for TRPA1 inhibition?
Discrepancies between in vitro (IC ~10 nM) and in vivo efficacy often stem from:
- Off-target effects : Screen against related ion channels (TRPV1, TRPM8) to ensure selectivity .
- Pharmacokinetic limitations : Use LC-MS/MS to monitor plasma/tissue concentrations in rodent models. Adjust dosing regimens if rapid clearance (t <2 hours) is observed .
- Disease models : Validate efficacy in neuropathic pain (e.g., chronic constriction injury) or asthma models, where TRPA1 is pathologically overexpressed .
Methodological Recommendations
- Synthetic reproducibility : Use anhydrous solvents and rigorously dry intermediates to avoid side reactions (e.g., oxadiazole ring hydrolysis) .
- Data validation : Triplicate all biological assays and report mean ± SEM. Use ANOVA with post-hoc Tukey tests for statistical significance .
- Computational tools : Combine molecular dynamics (AMBER) and free-energy perturbation (FEP) to predict binding modes and prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
